Octahydropyrrolo[1,2-a]pyrimidin-4-one
Description
Significance of Nitrogen-Containing Bicyclic Systems in Organic and Medicinal Chemistry
Nitrogen-containing bicyclic systems are a cornerstone of modern organic and medicinal chemistry due to their prevalence in natural products and their remarkable versatility as pharmacophores. mdpi.com These rigid frameworks often provide a well-defined spatial arrangement of functional groups, which is crucial for specific interactions with biological targets. The presence of nitrogen atoms imparts key physicochemical properties, such as hydrogen bonding capabilities, that are essential for molecular recognition and binding to enzymes and receptors. nih.gov
An analysis of FDA-approved drugs reveals that a significant majority, over 75%, contain nitrogen-based heterocyclic moieties. nih.gov This underscores the immense therapeutic potential embedded within these structures. The structural diversity and functional adaptability of nitrogen heterocycles allow them to mimic natural metabolites and serve as foundational templates in drug design. researchgate.net Their applications are extensive, ranging from pharmaceuticals and agrochemicals to polymers and corrosion inhibitors. The inherent reactivity and potential for structural modification make them invaluable tools for chemists in the development of novel compounds with diverse biological activities. ijsrtjournal.com
Historical Context and Evolution of Pyrrolo[1,2-a]pyrimidine (B7980946) Core Synthesis
The synthesis of the broader pyrrolo[1,2-a]pyrimidine core, the unsaturated parent structure of octahydropyrrolo[1,2-a]pyrimidin-4-one, has a history rooted in the fundamental principles of heterocyclic chemistry. Early methods often involved multi-step sequences with harsh reaction conditions and limited substrate scope. However, the evolution of synthetic organic chemistry has led to the development of more efficient and elegant strategies.
A significant advancement in this area has been the use of domino reactions, which allow for the construction of complex molecular architectures in a single synthetic operation from simple starting materials. researchgate.netnih.gov For instance, a notable method involves a domino ring-closure of 2-aminonorbornene (B1216617) hydroxamic acids with oxocarboxylic acids, followed by a retro-Diels-Alder reaction to yield the desired pyrrolo[1,2-a]pyrimidine scaffold. mdpi.com This approach highlights the ingenuity of modern synthetic methods in creating complex heterocyclic systems with high efficiency. researchgate.netnih.gov The continuous development of novel synthetic routes, including microwave-assisted and catalytic methods, has expanded the accessibility and diversity of the pyrrolo[1,2-a]pyrimidine library for further investigation. mdpi.commdpi.com
Current Research Landscape and Future Perspectives for this compound
Current research on the this compound scaffold and its derivatives is primarily focused on exploring their potential in medicinal chemistry. The pyrrolopyrimidine core is recognized for a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. mdpi.comwjarr.com This has spurred investigations into the synthesis of novel derivatives and the evaluation of their therapeutic potential.
Derivatives of the closely related pyrrolo[1,2-a]pyrazinone have shown cytotoxicity against various cancer cell lines. mdpi.com The development of new synthetic methodologies, such as multicomponent reactions, has enabled the creation of libraries of polysubstituted pyrrolopyrazinones for biological screening. mdpi.com
The future for this compound research is promising. The scaffold's unique conformational properties make it an attractive candidate for the design of inhibitors for various enzymes and receptors. Further exploration of its structure-activity relationships will be crucial in unlocking its full therapeutic potential. The development of more stereoselective synthetic methods will also be a key area of focus, allowing for the synthesis of enantiomerically pure compounds, which is often critical for pharmacological activity.
Defining the Research Scope for this compound
The research scope for this compound is centered on several key areas:
Synthetic Methodology: The development of novel, efficient, and stereoselective synthetic routes to access the this compound core and its derivatives. This includes the exploration of new catalytic systems and the application of modern synthetic techniques.
Medicinal Chemistry: The design and synthesis of libraries of this compound derivatives and the evaluation of their biological activities. This encompasses screening for a wide range of therapeutic targets, including but not limited to, anticancer, antimicrobial, and anti-inflammatory agents.
Structural Biology: The investigation of the three-dimensional structure of this compound derivatives and their complexes with biological macromolecules. This will provide valuable insights into their mechanism of action and guide the design of more potent and selective compounds.
Chemical Biology: The use of this compound-based probes to study biological processes. These tools can help to elucidate the roles of specific enzymes and receptors in health and disease.
The focused exploration of these areas will undoubtedly lead to a deeper understanding of the chemical and biological properties of the this compound scaffold and pave the way for its application in various fields of chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-3-4-8-6-2-1-5-9(6)7/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDECOVZIPQEVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2NCCC(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Octahydropyrrolo 1,2 a Pyrimidin 4 One and Its Chemical Derivatives
Fundamental Synthetic Strategies
Fundamental approaches to the synthesis of octahydropyrrolo[1,2-a]pyrimidin-4-one and its derivatives primarily involve the strategic formation of the bicyclic ring system through cyclization reactions, the convergent assembly of the core structure via multi-component reactions, and the subsequent modification of the scaffold through functional group interconversions.
Cyclization Reactions for Bicyclic Ring Formation
The construction of the fused pyrrolidine (B122466) and pyrimidinone rings is a key aspect of synthesizing the this compound core. Intramolecular cyclization is a common and effective strategy. One notable approach involves the fusion of a pyrazinone ring to a pre-existing pyrrole (B145914) or pyrrolidine derivative. This can be achieved by starting with a suitably functionalized pyrrole, for instance, a 1,2-disubstituted pyrrole, which can undergo cyclization to form the desired bicyclic system. nih.gov
A specific example of an intramolecular formal [4+2] cycloaddition has been reported for the synthesis of pyrrolo[1,2-a]pyrimidin-4(6H)-ones. In this method, N-(2-cyanoarylmethyl)-substituted acrylamides or β-ketoamides undergo a TMSOTf/Et3N-triggered N-addition cascade. This reaction proceeds under mild conditions to afford the bicyclic products in high yields. While this example leads to a partially unsaturated system, the underlying principle of intramolecular cyclization of a pyrrole derivative bearing a suitable side chain is a fundamental strategy for accessing the core structure.
Another strategy involves the condensation of a 1,2-disubstituted pyrrole where one substituent is an electrophilic carbonyl group at the 2-position and the other is a nucleophilic group (like an amine) at the 1-position. The intramolecular reaction between these two groups leads to the formation of the pyrimidinone ring fused to the pyrrole. nih.gov
Multi-component Reaction Pathways to the this compound Scaffold
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While specific MCRs leading directly to the saturated this compound are not extensively documented, MCRs for the synthesis of related pyrrolo[1,2-a]pyrimidine (B7980946) derivatives have been developed.
For instance, a three-component domino reaction of 5-aminopyrazoles, acetylenedicarboxylates, and malononitrile (B47326) under catalyst-free, microwave irradiation conditions has been used to construct pyrrolo[1,2-a]pyrimidines. researchgate.net A key step in this transformation is the N-N bond cleavage of the 5-aminopyrazole starting material. researchgate.net Although this specific reaction yields a different substitution pattern and oxidation state, it highlights the potential of MCRs in rapidly assembling the core pyrrolo[1,2-a]pyrimidine framework.
Another relevant example is a one-pot, three-component reaction for the synthesis of pyrrolo[1,2-a]pyrazines, a closely related heterocyclic system. This reaction utilizes ethylenediamine, dialkyl acetylenedicarboxylates, and β-nitrostyrene derivatives. researchgate.net Such methodologies demonstrate the feasibility of constructing the fused bicyclic system from simple acyclic precursors in a convergent manner. The adaptation of these MCR strategies to proline-derived starting materials could potentially lead to the this compound scaffold.
Functional Group Interconversions and Derivatization Approaches
Once the this compound core is assembled, functional group interconversions (FGIs) and derivatization are key to creating a library of analogs for structure-activity relationship studies. These transformations can involve modifications at various positions of the bicyclic system.
For example, the synthesis of 1-dichloroacetyl-8a-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidin-6-one demonstrates a derivatization at one of the nitrogen atoms of the pyrimidinone ring. researchgate.netscielo.org.mx This suggests that acylation reactions are a viable method for introducing substituents. Other potential FGIs could include the reduction of the ketone functionality at the 4-position to an alcohol, which could then be further functionalized. Alkylation of the nitrogen atoms is another common derivatization strategy.
Furthermore, if the pyrrolidine ring is formed from a proline derivative containing other functional groups, these can be carried through the synthesis and modified in the final product. For instance, a carboxylic acid group could be converted to an ester or an amide. The strategic placement of functional groups on the starting materials allows for a wide range of derivatives to be accessed.
Advanced Synthetic Techniques
Advanced synthetic methodologies provide access to stereochemically defined and complex analogs of this compound. These techniques include stereoselective and asymmetric synthesis to control the chirality of the molecule, and the use of catalytic transformations to enhance efficiency and selectivity.
Stereoselective and Asymmetric Synthesis of this compound Analogs
The stereoselective synthesis of this compound analogs is of great importance, as the biological activity of chiral molecules often depends on their stereochemistry. A notable example is the synthesis of pyrrolo[1,2-a]pyrimidine enantiomers via a domino ring-closure followed by a microwave-induced retro-Diels-Alder (RDA) protocol. beilstein-journals.orgnih.gov This approach utilizes chiral 2-aminonorbornene (B1216617) hydroxamic acids as starting materials. The chirality is transferred from the norbornene scaffold to the final pyrrolo[1,2-a]pyrimidine product. The absolute configuration of the product is determined by the configuration of the starting amino hydroxamic acid. beilstein-journals.orgnih.gov
While this method yields a different oxidation state of the target molecule, the principle of using a chiral auxiliary that is later removed is a powerful strategy in asymmetric synthesis. The stereochemistry of the synthesized compounds in this particular study was confirmed by X-ray crystallography. beilstein-journals.orgnih.gov
A stereoselective approach has also been described for the synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, which are structurally related to the target compound. researchgate.net This highlights the ongoing efforts to develop methods for the stereocontrolled synthesis of this class of compounds.
Catalytic Transformations in Pyrrolo[1,2-a]pyrimidine Construction
Catalytic methods offer efficient and selective routes to the pyrrolo[1,2-a]pyrimidine core. Various transition metals have been employed to catalyze the key bond-forming reactions.
Palladium catalysis is a powerful tool in the synthesis of pyrrole-fused heterocycles. For instance, a palladium-catalyzed reductive N-heterocyclization of ortho-styryl nitro-heteroaromatic compounds has been used to prepare bicyclic pyrrolo-fused systems. researchgate.net Although this specific method was not applied to the synthesis of pyrrolo[1,2-a]pyrimidines, it demonstrates the potential of palladium catalysis in forming the pyrrole ring in a fused system.
Gold catalysts have also been utilized in the synthesis of related structures. For example, a gold(I)-mediated cascade reaction of pyrrole-substituted anilines and alkynes has been developed for the synthesis of pyrrolo[1,2-a]quinoxalines. beilstein-journals.org This process involves a tandem hydroamination and hydroarylation.
Copper catalysis has been employed in a [5+1] cyclization of o-pyrrolo anilines and heterocyclic N-tosylhydrazones to access spiro-dihydropyrrolo[1,2-a]quinoxaline derivatives. This reaction proceeds via a nucleophilic attack of an amine on a copper-carbene intermediate.
While many of these catalytic methods have been applied to the synthesis of related aromatic pyrrolo-fused systems, their adaptation to the synthesis of the saturated this compound scaffold represents an area of ongoing research. The development of organocatalytic methods for the asymmetric synthesis of related heterocyclic systems also suggests a promising future direction for the enantioselective synthesis of this compound derivatives.
Data Tables
Table 1: Overview of Synthetic Strategies for Pyrrolo[1,2-a]pyrimidine Scaffolds
| Strategy | Description | Key Features | Reference |
| Intramolecular Cyclization | TMSOTf/Et3N-triggered N-addition cascade of N-(2-cyanoarylmethyl)-substituted acrylamides. | Mild conditions, high yields. | |
| Multi-component Reaction | Three-component domino reaction of 5-aminopyrazoles, acetylenedicarboxylates, and malononitrile. | Catalyst-free, microwave irradiation, good regioselectivity. | researchgate.net |
| Stereoselective Synthesis | Domino ring-closure of chiral 2-aminonorbornene hydroxamic acids followed by retro-Diels-Alder reaction. | Enantioselective, chirality transfer from starting material. | beilstein-journals.orgnih.gov |
| Catalytic Transformation | Gold(I)-catalyzed tandem hydroamination and hydroarylation of pyrrole-substituted anilines and alkynes. | Efficient synthesis of related pyrrolo[1,2-a]quinoxalines. | beilstein-journals.org |
| Catalytic Transformation | Copper-catalyzed [5+1] cyclization of o-pyrrolo anilines and N-tosylhydrazones. | Access to related spiro-dihydropyrrolo[1,2-a]quinoxalines. |
Table 2: Examples of Reagents and Catalysts in the Synthesis of Pyrrolo-fused Heterocycles
| Reagent/Catalyst | Role | Synthetic Application | Reference |
| TMSOTf/Et3N | Lewis acid/base | Triggers intramolecular [4+2] cycloaddition. | |
| Microwave Irradiation | Energy source | Promotes catalyst-free multi-component reaction. | researchgate.net |
| Palladium Catalysts | Catalyst | Reductive N-heterocyclization. | researchgate.net |
| Gold(I) Catalysts | Catalyst | Tandem hydroamination and hydroarylation. | beilstein-journals.org |
| Copper Catalysts | Catalyst | [5+1] Cyclization via carbene intermediate. |
Exploration of Novel Reagents and Reaction Conditions for Synthesis
Recent advancements in the synthesis of the core pyrrolo[1,2-a]pyrimidine ring system have moved towards sophisticated, multi-step, one-pot procedures that employ modern reaction technologies. A notable approach is a domino ring-closure reaction followed by a microwave-induced retro Diels-Alder (RDA) protocol, which allows for the efficient preparation of enantiomeric pyrrolo[1,2-a]pyrimidine derivatives. mdpi.comnih.govresearchgate.net
The initial step involves a domino reaction between 2-aminonorbornene hydroxamic acids and an oxocarboxylic acid, such as levulinic acid or α-ketoglutaric acid. nih.gov This reaction is effectively promoted by microwave irradiation, significantly reducing the reaction time. The subsequent key step is a retro Diels-Alder reaction performed on the tetracyclic intermediates formed during the domino sequence. mdpi.comnih.gov This cycloreversion is also facilitated by high-temperature microwave heating and results in the formation of the bicyclic pyrrolo[1,2-a]pyrimidine structure through the loss of cyclopentadiene. nih.gov
This domino/RDA sequence is notable for its use of microwave chemistry to drive the reactions under controlled conditions and for its ability to transfer chirality from the starting norbornene derivatives to the final products. mdpi.comresearchgate.net
| Reaction Stage | Starting Materials | Key Reagents/Conditions | Temperature | Time |
| Domino Ring Closure | 2-aminonorbornene hydroxamic acid | Levulinic acid or α-ketoglutaric acid, Ethanol (EtOH) | 100 °C (MW) | 1 h |
| Retro Diels-Alder | Tetracyclic intermediate | 1,2-dichlorobenzene (DCB) | 240-250 °C (MW) | 20 min |
This table summarizes the conditions for a novel domino/RDA sequence used to synthesize the pyrrolo[1,2-a]pyrimidine core structure, as detailed in the cited research. mdpi.comnih.gov
Process Optimization and Scalability in this compound Production
Process optimization and scalability are critical for transitioning synthetic routes from laboratory-scale discovery to larger-scale production. Key considerations include reaction efficiency, yield, and the ease of purification.
The development of efficient synthetic protocols for pyrrolo[1,2-a]pyrimidine systems has been advanced by the application of microwave-assisted synthesis. nih.gov This technology is a cornerstone of the domino/RDA methodology, which is described as a "simple and efficient" method for preparing the core scaffold. mdpi.comresearchgate.net The use of microwave irradiation dramatically shortens reaction times—for instance, the RDA step is completed in just 20 minutes, a significant improvement over conventional heating methods that might take several hours. mdpi.com
Effective purification and isolation are essential to obtain high-purity compounds. For the multi-step synthesis of pyrrolo[1,2-a]pyrimidine derivatives, chromatographic and crystallization techniques are standardly employed. mdpi.comnih.gov
In the synthesis pathway involving the domino/RDA reaction, the diastereomeric intermediates produced from the initial ring closure are separated using column chromatography. nih.govresearchgate.net Following the final microwave-mediated RDA reaction, the resulting bicyclic products are also purified via column chromatography on a silica (B1680970) gel stationary phase. mdpi.comnih.gov The choice of eluent is critical for achieving good separation.
Common Purification Techniques for Pyrrolo[1,2-a]pyrimidine Derivatives
| Technique | Details | Solvents/Eluents | Reference |
|---|---|---|---|
| Column Chromatography | Separation of diastereomeric intermediates and purification of final products. | Ethyl Acetate (EtOAc), or mixtures of Ethyl Acetate/Methanol (EtOAc/MeOH). | mdpi.comresearchgate.net |
| Crystallization | Used for crude product and as a final purification step after chromatography. | Diethyl ether (Et₂O), Isopropyl ether (iPr₂O). | mdpi.comnih.gov |
After chromatographic purification, crystallization is often employed to obtain the final product with high purity. mdpi.comnih.gov The selection of an appropriate solvent system for crystallization is determined empirically to maximize yield and crystal quality.
Mechanistic Investigations of Chemical Reactions Involving Octahydropyrrolo 1,2 a Pyrimidin 4 One
Reaction Pathway Elucidation
The reactivity of the octahydropyrrolo[1,2-a]pyrimidin-4-one framework is dictated by the interplay of its constituent functional groups: a tertiary amine at the bridgehead, a secondary amine, an amide (lactam), and a saturated bicyclic ring system.
Nucleophilic Substitution Reactions of Pyrrolo[1,2-a]pyrimidine (B7980946) Systems
While direct studies on this compound are scarce, research on related aromatic pyrrolopyrimidine systems, such as pyrrolo[2,3-d]pyrimidines, provides insights into potential nucleophilic substitution pathways. For instance, the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aniline (B41778) derivatives has been studied, demonstrating the susceptibility of the pyrimidine (B1678525) ring to nucleophilic attack, particularly at positions activated by electron-withdrawing groups or adjacent heteroatoms. The reaction rate can be influenced by the solvent and the pKa of the nucleophile. It is plausible that functionalized derivatives of this compound, for example, those bearing a leaving group on the pyrimidine ring, could undergo analogous nucleophilic substitution reactions.
Electrophilic Addition and Substitution Mechanisms
The fully saturated nature of the this compound core suggests that it would not undergo electrophilic aromatic substitution. However, the nitrogen atoms of the pyrimidine ring can act as nucleophilic centers, potentially reacting with electrophiles. For instance, N-alkylation of pyrrolo[1,2-c]pyrimidines with methyl iodide proceeds readily. acs.org In the case of this compound, the lone pairs on the nitrogen atoms could attack electrophiles, leading to the formation of quaternary ammonium (B1175870) salts.
Studies on the regioselective bromination of pyrrolo[1,2-a]quinoxalines, a related bicyclic system, show that electrophilic addition to the pyrrole (B145914) ring is a key step, followed by elimination to afford the substituted product. nih.gov While the pyrrole ring in this compound is saturated, the general principle of electrophilic attack on the heterocyclic system remains relevant.
Rearrangement Processes within the Bicyclic Framework
Rearrangement reactions are common in bicyclic systems, often driven by ring strain or the formation of more stable intermediates. While specific rearrangement studies on this compound were not found, research on related systems provides clues. For example, a novel ring cleavage of pyrrolo[1,2-c]pyrimidines has been reported, proceeding through a proposed nitrene intermediate that undergoes bond isomerizations. rsc.org It is conceivable that under specific conditions, such as photochemical or thermal activation, the this compound framework could undergo skeletal rearrangements.
Redox Chemistry of this compound
The redox chemistry of this compound is expected to involve both the nitrogen atoms and the carbonyl group of the lactam.
Selective Reduction Strategies and Mechanisms (e.g., C-N bond cleavage)
The selective cleavage of C–N bonds in cyclic amines is a significant area of research. In pyrrolidine (B122466) derivatives, reductive cleavage of the C–N bond can be achieved using a combination of a Lewis acid and photoredox catalysis. This process involves a single-electron transfer to an activated amide, leading to site-selective cleavage. It is plausible that a similar strategy could be applied to this compound to achieve selective C-N bond cleavage, potentially leading to ring-opened products. An efficient synthesis of multi-substituted pyridines and pyrroles has been developed involving the cleavage of a C-N bond in a primary amine during an oxidative cyclization process. rsc.org
Oxidation Pathways and Product Identification
The oxidation of pyrrolopyrimidine systems can lead to a variety of products depending on the oxidant and reaction conditions. For example, the chemical oxidation of 2,4-diamino-pyrrolo[2,3-d]pyrimidines has been reported, although specific products were not detailed in the abstract. nih.gov The tertiary amine at the bridgehead of this compound would be susceptible to oxidation, potentially forming an N-oxide. The secondary amine could also be oxidized. Furthermore, the carbon atoms adjacent to the nitrogen atoms are potential sites for oxidation.
Kinetic and Thermodynamic Studies of this compound Reactions
Kinetic and thermodynamic studies are fundamental to understanding the mechanism of a chemical reaction. Kinetics provides insight into the reaction rate and the factors that influence it, while thermodynamics describes the energy changes that occur as reactants are converted to products. For the purpose of this article, we will consider a hypothetical amination reaction of a pyrrolopyrimidine derivative to illustrate these concepts.
The rate law for a reaction is an equation that links the reaction rate with the concentrations of the reactants. It is determined experimentally and cannot be deduced from the stoichiometry of the reaction equation alone. A common method for determining the rate law is the method of initial rates.
Consider the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline. nih.gov The reaction rate can be measured by monitoring the change in concentration of a reactant or product over time. By systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate, the order of the reaction with respect to each reactant can be determined.
Hypothetical Experimental Data for the Amination of a Pyrrolopyrimidine Derivative:
| Experiment | [Pyrrolopyrimidine] (mol/L) | [Aniline] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |
From this hypothetical data, we can deduce the rate law:
Comparing Experiments 1 and 2: The concentration of the pyrrolopyrimidine is doubled, while the concentration of aniline is held constant. The initial rate doubles. This indicates that the reaction is first order with respect to the pyrrolopyrimidine.
Comparing Experiments 1 and 3: The concentration of aniline is doubled, while the concentration of the pyrrolopyrimidine is held constant. The initial rate does not change. This indicates that the reaction is zero order with respect to aniline under these conditions.
Therefore, the rate law for this hypothetical reaction is:
Rate = k[Pyrrolopyrimidine]¹[Aniline]⁰ = k[Pyrrolopyrimidine]
The activation energy (Ea) is the minimum amount of energy required for a reaction to occur. It can be determined by studying the effect of temperature on the reaction rate constant, k. The relationship between the rate constant, temperature, and activation energy is described by the Arrhenius equation:
k = A * e^(-Ea/RT)
where:
k is the rate constant
A is the pre-exponential factor (related to the frequency of collisions)
Ea is the activation energy
R is the ideal gas constant (8.314 J/mol·K)
T is the temperature in Kelvin
By measuring the rate constant at different temperatures, the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T (an Arrhenius plot).
Hypothetical Temperature Dependence Data for the Amination Reaction:
| Temperature (K) | Rate Constant, k (s⁻¹) |
| 300 | 1.0 x 10⁻⁴ |
| 310 | 2.7 x 10⁻⁴ |
| 320 | 7.0 x 10⁻⁴ |
| 330 | 1.8 x 10⁻³ |
The activation energy provides insight into the energy barrier of the reaction. A higher activation energy corresponds to a slower reaction rate, as fewer molecules will have sufficient energy to overcome the barrier.
The transition state is a high-energy, unstable arrangement of atoms that exists for a very short time as reactants are converted into products. It represents the peak of the energy profile of a reaction. The structure of the transition state cannot be isolated experimentally, but it can be inferred from kinetic data and computational modeling. For the amination of a chloropyrrolopyrimidine, the transition state for the rate-determining step would likely involve the breaking of the carbon-chlorine bond. Understanding the structure and energy of the transition state is crucial for explaining the reactivity and selectivity observed in chemical reactions. wikipedia.org
Structural Characterization and Spectroscopic Analysis of Octahydropyrrolo 1,2 a Pyrimidin 4 One and Its Analogs
Solid-State Structural Elucidation via X-ray Crystallography
For instance, the X-ray crystal structure of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one , an analog, reveals that the molecule is composed of hexahydropyrimidine (B1621009) and pyrrolidone cycles. mdpi.comsciforum.net The pyrrolidone portion of the molecule adopts a twisted envelope conformation. sciforum.net In another analog, 1-dichloroacetyl-8a-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidin-6-one , the five-membered pyrrolidine (B122466) ring is found in an envelope conformation, while the six-membered pyrimidine (B1678525) ring has a conformation described as being close to a twist-boat.
The specific geometric parameters, such as bond lengths and angles, are determined with high precision. In the 8a-phenyl analog, the carbon-carbon bond distances in the hexahydropyrimidine ring are approximately 1.52 Å, and the carbon-nitrogen distances are around 1.47 Å, which is consistent with similar structures. sciforum.net
| Parameter | 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one sciforum.net |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.0910(13) |
| b (Å) | 17.016(4) |
| c (Å) | 10.707(2) |
| β (°) | 90.581(5) |
| Volume (ų) | 1109.6(4) |
| Z | 4 |
The way molecules arrange themselves in the crystal, known as crystal packing, is governed by intermolecular forces. Hydrogen bonds are particularly important in defining the supramolecular architecture of nitrogen-containing heterocycles.
In the crystal structure of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one , molecules are linked into chains by intermolecular hydrogen bonds formed between the amide N-H group of one molecule and the carbonyl C=O group of an adjacent molecule (C=O···H–N). mdpi.comsciforum.net These chains are further organized into a three-dimensional framework through weak π-π stacking interactions between the phenyl rings. mdpi.com
Similarly, the packing of 1-dichloroacetyl-8a-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidin-6-one is influenced by weak intermolecular C—H···O hydrogen bonds, which link the molecules to form chains along the c-axis direction. This demonstrates that even in the absence of strong N-H donors, weaker C-H donors can play a significant role in the crystal packing.
| Compound | Interaction (D–H···A) | Description |
|---|---|---|
| 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one mdpi.com | N–H···O=C | Molecules are weakly linked into chains by intermolecular hydrogen bonds. |
Solution-State Structural Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
For the this compound skeleton, protons on carbons adjacent to nitrogen atoms or the carbonyl group are expected to resonate at a lower field (higher ppm) due to deshielding effects. The protons of the methylene (B1212753) groups in the pyrrolidine and pyrimidine rings would typically appear as complex multiplets in the aliphatic region of the spectrum.
Specific data for analogs, such as 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one , show characteristic signals. For example, the N-H proton appears as a singlet, while the various methylene (CH₂) protons appear as multiplets at distinct chemical shifts. sciforum.net The assignment of these signals requires more advanced techniques. researchgate.net The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon (C=O) in the range of 160-180 ppm, with other aliphatic carbons appearing at a higher field.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one sciforum.net | NH | 1.39 | singlet |
| C(8)H₂ and C(7)H₂ | 1.90-2.45 | multiplet | |
| C(2)H₂ | 2.55-2.96 | multiplet | |
| C(4)H₂ | 4.07 | doublet of doublet of triplets |
2D NMR experiments are essential for the unambiguous assignment of ¹H and ¹³C signals and for determining the complete molecular structure, including stereochemistry. mdpi.comuobasrah.edu.iq
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). researchgate.net For the this compound system, COSY would be used to trace the connectivity of protons within the individual methylene groups and between adjacent CH₂ groups in both the pyrrolidine and pyrimidine rings.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of substituents and the conformation of the fused ring system in solution.
| Technique | Information Gained | Application to this compound |
|---|---|---|
| COSY | Identifies ¹H-¹H spin-spin coupling networks. | Establishes proton connectivity within the pyrrolidine and pyrimidine rings. |
| HSQC | Correlates protons to their directly attached carbons. | Assigns ¹³C signals for all protonated carbons (CH, CH₂, CH₃). |
| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Assigns quaternary carbons (C=O, C-8a) and confirms the bicyclic framework. |
| NOESY | Identifies protons that are close in space. | Determines the 3D conformation and relative stereochemistry in solution. |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on the fragmentation pattern of the molecule upon ionization. uobasrah.edu.iq
For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺·) corresponding to its molecular weight. This molecular ion is often unstable and undergoes fragmentation. chemguide.co.uk The fragmentation patterns of heterocyclic systems are often characteristic and can be used for structural elucidation. sapub.orgresearchgate.net
The fragmentation of the this compound ring system would likely involve characteristic cleavages. libretexts.orglibretexts.org Plausible fragmentation pathways include:
Alpha-cleavage: The cleavage of bonds adjacent to the nitrogen atoms is a common pathway. This could lead to the opening of either the pyrrolidine or the pyrimidine ring.
Loss of small molecules: Elimination of stable neutral molecules is a major driving force in fragmentation. For this compound, the loss of carbon monoxide (CO) from the lactam moiety is a highly probable fragmentation step.
Ring cleavage: The bicyclic system can break apart in various ways, leading to fragment ions corresponding to the pyrrolidine or pyrimidine portions of the molecule. For example, cleavage of the C4-N5 and C9-N1 bonds could lead to characteristic fragment ions.
Analysis of the fragmentation patterns of related pyrimidine and fused thiazolo[3,2-a]pyrimidine systems shows that decomposition of the heterocyclic rings is a key process, often following the loss of any side-chain functional groups. sapub.org The pyrimidine ring itself can be more stable than other fused heterocyclic rings during fragmentation. researchgate.net Computational methods can also be used to predict and understand the complex fragmentation pathways of pyrimidine derivatives. mdpi.com
Vibrational and Electronic Spectroscopy
Spectroscopic techniques are indispensable in the structural elucidation of novel compounds. For this compound and its analogs, vibrational and electronic spectroscopy, particularly Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide crucial information regarding the compound's functional groups and electronic properties.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. wiley.com The frequency of these vibrations is specific to the type of bond and the atoms it connects, making the IR spectrum a unique molecular fingerprint. wiley.com For a vibration to be IR active, it must result in a change in the dipole moment of the molecule. wiley.com
In the case of this compound, the key functional groups expected to show characteristic absorption bands in the IR spectrum are the carbonyl group (C=O) of the amide, the C-N bonds within the heterocyclic rings, and the C-H bonds of the aliphatic portions. While specific experimental data for this compound is not extensively reported in the literature, the expected IR absorption regions can be predicted based on the known frequencies for similar functional groups in related heterocyclic systems.
The most prominent absorption band is anticipated to be from the stretching vibration of the carbonyl group (C=O) in the pyrimidinone ring. This band is typically strong and appears in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the ring strain and the electronic environment. The C-N stretching vibrations of the amide and the tertiary amine within the fused ring system are expected to appear in the fingerprint region, typically between 1350 and 1000 cm⁻¹. The aliphatic C-H stretching vibrations from the pyrrolidine and pyrimidine rings are expected to be observed in the 2850-3000 cm⁻¹ region.
A general representation of the expected IR absorption bands for the functional groups in this compound is provided in the table below.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=O (Amide) | Stretching | 1650 - 1700 | Strong |
| C-N | Stretching | 1000 - 1350 | Medium |
| CH₂ | Bending (Scissoring) | 1420 - 1470 | Variable |
| N-C=O | Bending | 500 - 700 | Weak |
This table presents predicted data based on standard infrared spectroscopy correlation tables.
Studies on related pyrimidine derivatives have provided detailed assignments of their vibrational spectra, which can serve as a reference for interpreting the spectrum of this compound. core.ac.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of maximum absorption (λmax) corresponds to the energy difference between these states.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the amide chromophore (-N-C=O). Amides typically exhibit two characteristic absorption bands: a weak n → π* transition at longer wavelengths (around 210-230 nm) and a more intense π → π* transition at shorter wavelengths (below 200 nm).
The n → π* transition involves the promotion of a non-bonding electron (from the oxygen or nitrogen atom) to an anti-bonding π* orbital of the carbonyl group. The π → π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.
While specific experimental UV-Vis data for this compound is scarce, studies on analogous fused heterocyclic systems containing pyrimidine or pyrrole (B145914) rings offer insights into their electronic absorption properties. For instance, various pyrrolo[1,2-a]pyrimidine (B7980946) derivatives have been synthesized and their photophysical properties, including their UV-Vis absorption, have been investigated. rsc.org The λmax values for these analogs can be influenced by the presence of additional chromophores and auxochromes on the heterocyclic scaffold. Research on other complex pyrimidine-containing heterocycles has also detailed their UV-Vis absorption characteristics, which can be useful for comparative analysis. researchgate.netresearchgate.net
The expected UV-Vis absorption data for this compound is summarized in the table below.
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| n → π | ~ 210 - 230 | Low to Medium |
| π → π | < 200 | High |
This table presents predicted data based on the typical electronic transitions of an amide chromophore.
It is important to note that the solvent used for the analysis can influence the position of the absorption bands. Polar solvents can lead to a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition.
Computational and Theoretical Investigations of Octahydropyrrolo 1,2 a Pyrimidin 4 One
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the behavior of electrons within a molecule, providing fundamental information about its stability, geometry, and electronic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is often favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.govresearchgate.net In the context of a molecule like Octahydropyrrolo[1,2-a]pyrimidin-4-one, DFT calculations can be used to optimize the molecular geometry, determining the most stable arrangement of its atoms and calculating bond lengths, bond angles, and dihedral angles. irjweb.com
The electronic properties derived from DFT, such as the distribution of electron density and electrostatic potential, are crucial for predicting reactivity. For instance, regions with high electron density are likely sites for electrophilic attack, while electron-deficient regions are susceptible to nucleophilic attack. Studies on related pyrimidine (B1678525) derivatives have utilized DFT to investigate their electronic properties and adsorption behaviors on surfaces like graphene oxide, highlighting how the distribution of charge influences intermolecular interactions. dergipark.org.tr The nature of chemical bonds within the molecule can also be analyzed, providing a deeper understanding of its electronic makeup. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org For a compound like this compound, calculating these values would provide insight into its potential reactivity in chemical reactions. irjweb.com
Quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and global softness, can further quantify the reactivity of the molecule. These parameters are valuable for comparing the reactivity of different compounds and predicting their behavior.
Table 1: Illustrative Frontier Orbital Energies for a Pyrimidine Derivative (Note: This data is representative of calculations performed on pyrimidine derivatives and is for illustrative purposes only.)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Highest Occupied Molecular Orbital |
| LUMO | -1.23 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.62 | Energy difference indicating chemical reactivity |
Data based on typical values found in DFT studies of heterocyclic compounds.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. biomedres.us For a fused-ring system like this compound, which consists of a five-membered pyrrolidine (B122466) ring fused to a six-membered pyrimidinone ring, determining the most stable conformer is essential.
Energy minimization studies, often performed using DFT or other computational methods, can identify the lowest energy (most stable) conformations. Research on a related substituted compound, 1-Dichloroacetyl-8a-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidin-6-one, revealed through X-ray analysis that the five-membered ring adopts an envelope conformation while the six-membered ring has a twist-boat conformation. nih.govresearchgate.net Such studies are critical because the specific three-dimensional shape of a molecule dictates how it can interact with other molecules, including biological receptors. biomedres.us
Molecular Modeling and Simulation
Molecular modeling and simulation techniques extend beyond single-molecule properties to investigate how a compound interacts with its environment, particularly with large biological macromolecules like proteins and nucleic acids.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov
For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target. The process calculates a "docking score," which estimates the binding affinity, and identifies key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. researchgate.net For example, docking studies on pyrimidine derivatives have been used to evaluate their potential as inhibitors of targets like cyclin-dependent kinase 2 and Janus kinase 1 (JAK1). nih.govresearchgate.net The results of such studies can reveal which amino acid residues are crucial for binding. researchgate.net
Table 2: Illustrative Molecular Docking Results for Pyrimidine-Based Inhibitors (Note: This table presents example data from docking studies on various pyrimidine derivatives against different protein targets and is for illustrative purposes.)
| Ligand (Compound ID) | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Compound 4c | Cyclin-dependent kinase 2 (1HCK) | -7.9 | THR 165, GLU 12, LYS 33 |
| Compound 4a | Cyclin-dependent kinase 2 (1HCK) | -7.7 | (not specified) |
| Compound 5g | Epidermal Growth Factor Receptor (EGFR) | (not specified) | (not specified) |
| Designed Compound D57 | Janus Kinase 1 (JAK1) | > -12.0 (predicted) | Glu957, Leu959 |
Data compiled from findings on pyrimidine and pyrazolo-pyrimidinone derivatives. nih.govresearchgate.netnih.gov
Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions over time. uva.nl While docking provides a static snapshot of a potential binding pose, MD simulations model the movements of the ligand and the receptor, as well as the surrounding solvent molecules, allowing for an assessment of the stability of the binding complex. nih.gov
An MD simulation of this compound bound to a biological macromolecule would reveal how the binding pose changes over time, whether key hydrogen bonds are maintained, and how water molecules might mediate the interaction. mdpi.com These simulations can confirm the stability of a docked conformation and provide a more accurate estimation of binding free energy. researchgate.net Studies on other heterocyclic systems have used MD simulations to confirm that a ligand remains stably bound in the active site of an enzyme and to analyze the specific interactions that contribute most to this stability. nih.govmdpi.com Such simulations are crucial for validating initial docking results and understanding the dynamic nature of molecular recognition. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in medicinal chemistry for predicting the activity of novel compounds and for guiding the design of derivatives with enhanced potency and selectivity. nih.gov
In a comprehensive study on 35 pyrrolopyrimidine derivatives as BTK inhibitors, researchers employed 2D-QSAR modeling to elucidate the key structural features governing their inhibitory activity. The dataset was partitioned into a training set of 26 molecules to build the predictive models and a test set of 9 molecules to validate their robustness and predictive power. nih.gov
Several statistical methods were utilized to construct the QSAR models, including Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN). nih.gov These methods correlate molecular descriptors (numerical representations of molecular properties) with the observed biological activity, typically expressed as pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration).
The general equation for the MLR model developed in the study is as follows:
pIC₅₀ = 7.399 - 0.234(SpMax1_Bhm) - 0.165(maxHBint10) + 0.358(L/B) - 0.051(SsOH_count)** nih.gov
This equation highlights the contribution of various descriptors to the biological activity. A crucial aspect of developing a reliable QSAR model is its statistical validation. The performance of the developed models was assessed using several statistical metrics, which are summarized in the table below.
| Statistical Method | R² (Training Set) | R² (Test Set) | RMSE (Training Set) | RMSE (Test Set) |
| MLR | 0.82 | 0.74 | 0.35 | 0.40 |
| MNLR | 0.87 | 0.81 | 0.29 | 0.34 |
| ANN | 0.93 | 0.89 | 0.22 | 0.26 |
Table 1: Statistical validation parameters for the QSAR models developed for pyrrolopyrimidine derivatives as BTK inhibitors. nih.gov
As indicated in the table, the Artificial Neural Network (ANN) model demonstrated superior predictive performance with the highest coefficient of determination (R²) and the lowest root mean square error (RMSE) for both the training and test sets. This suggests that a non-linear relationship exists between the structural features and the biological activity of these compounds. nih.gov
The descriptors included in the QSAR models provide valuable insights into the structural requirements for potent BTK inhibition. The analysis of these descriptors helps in understanding the mechanism of action at a molecular level and guides the rational design of new derivatives.
| Descriptor | Description | Effect on Activity |
| SpMax1_Bhm | Largest eigenvalue of the Burden matrix, weighted by atomic masses. Related to molecular size and branching. | Negative |
| maxHBint10 | Maximum number of hydrogen bond donors and acceptors on a path of length 10. | Negative |
| L/B | Length-to-breadth ratio of the molecule. | Positive |
| SsOH_count | Number of hydroxyl groups. | Negative |
Table 2: Key molecular descriptors and their influence on the BTK inhibitory activity of pyrrolopyrimidine derivatives. nih.gov
The analysis of these descriptors revealed that a higher length-to-breadth ratio is favorable for activity, suggesting that elongated molecules may fit better into the binding pocket of the BTK enzyme. Conversely, descriptors related to molecular bulk and the presence of hydrogen bond donors/acceptors at certain positions negatively impacted the inhibitory activity. nih.gov
Based on the insights gained from the validated QSAR models, the researchers proposed six new pyrrolopyrimidine derivatives with potentially higher inhibitory activity. The predicted pIC₅₀ values for these novel compounds were significantly higher than those of the existing compounds in the dataset. This predictive power of QSAR allows for the prioritization of synthetic efforts towards molecules with a higher probability of success, thereby accelerating the drug discovery process. nih.gov
The in silico design of these new candidates represents a key outcome of the QSAR study, demonstrating the practical application of computational modeling in the development of more effective therapeutic agents. Further synthesis and biological evaluation of these proposed derivatives are necessary to confirm their enhanced activity. nih.gov
Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on the "Molecular and Cellular Interaction Studies of the Octahyd-ropyrrolo[1,2-a]pyrimidin-4-one Scaffold." The search did not yield specific research findings, data, or structure-activity relationship studies connecting this particular chemical compound to the biological targets outlined in your request.
The instructions require that the article's content strictly adhere to the provided outline, focusing solely on the specified topics for this compound. This includes detailed research findings and data tables related to its interaction with:
Enzymes: N-myristoyltransferase-1, EGFR, HER2, PDE5
Receptors: Adenosine A2A Receptors, Orexin Receptors, Nicotinic Acetylcholine Receptors
Apoptosis Proteins: IAP
Furthermore, the request specifies a detailed analysis of Structure-Activity Relationships (SAR) and the impact of stereochemistry for this scaffold.
The conducted searches found no published studies, either foundational or recent, that investigate the this compound scaffold in the context of these specific enzymes, receptors, or proteins. Consequently, the data required to generate a thorough, informative, and scientifically accurate article, as per the detailed instructions, is not available in the public scientific domain. Creating content for the specified sections without supporting data would result in speculation and unsubstantiated information, which would not meet the required standards of scientific accuracy.
Molecular and Cellular Interaction Studies of the Octahydropyrrolo 1,2 a Pyrimidin 4 One Scaffold
Structure-Activity Relationship (SAR) Studies of Octahydropyrrolo[1,2-a]pyrimidin-4-one Derivatives
Bioisosteric Replacement and Scaffold Hopping Strategies
In medicinal chemistry, bioisosteric replacement and scaffold hopping are pivotal strategies for lead generation and optimization. nih.govnih.govresearchgate.net These techniques involve modifying a compound's structure to enhance its potency, selectivity, pharmacokinetic properties, or to circumvent existing patents, while retaining its desired biological activity. nih.govresearchgate.net Bioisosterism refers to the substitution of functional groups with other groups possessing similar physical or chemical properties, whereas scaffold hopping involves replacing the core molecular framework with a structurally different one. nih.govresearchgate.net
These strategies have been effectively applied to heterocyclic systems related to the this compound core. For instance, a scaffold hopping approach was utilized in the development of novel inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R), a target in cancer therapy. mdpi.com In this work, fragments of a known inhibitor, Pexidartinib, were integrated into a pyrrolo[2,3-d]pyrimidine scaffold, leading to the synthesis of new, potent analogues. mdpi.com This highlights how core structures can be rationally modified to create new chemical entities with favorable biological profiles.
Similarly, scaffold simplification and hopping from bicyclic cores led to the discovery of pyridyl-based inhibitors of Plasmodium falciparum N-myristoyltransferase (NMT), an enzyme crucial for the malaria parasite. nih.gov This approach not only yielded compounds with improved potency and reduced lipophilicity but also demonstrated the versatility of modifying core heterocyclic structures to achieve better therapeutic properties. nih.gov These examples underscore the potential of applying bioisosteric replacement and scaffold hopping to the this compound scaffold to explore new chemical space and develop derivatives with optimized, drug-like characteristics.
Cellular Mechanistic Investigations (In Vitro)
Cell-based assays are fundamental tools for evaluating the biological activity of chemical compounds in a physiologically relevant environment. For scaffolds like this compound, these assays are crucial for determining their potential to inhibit specific enzymes and modulate cellular pathways. A key pathway of interest is protein myristoylation, a lipid modification catalyzed by N-myristoyltransferase (NMT). nih.gov NMT is a validated drug target in cancer and infectious diseases, making the identification of its inhibitors a significant therapeutic goal. nih.govnih.gov
The enzymatic activity of NMT can be measured using sensitive, fluorescence-based assays. nih.gov One such method detects the release of coenzyme A (CoA) during the myristoylation reaction using a pro-fluorescent probe like 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM). nih.govgenscript.com This allows for the high-throughput screening of compound libraries to identify potential NMT inhibitors. nih.govmdpi.com The discovery of pyridyl-based NMT inhibitors through scaffold hopping illustrates how such assays are applied to identify potent molecules that can block the myristoylation pathway in parasites like Plasmodium falciparum. nih.gov
Beyond NMT, derivatives of related pyrrolopyrimidine scaffolds have been shown to inhibit other critical enzymes. For example, certain pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent multi-targeted kinase inhibitors, affecting enzymes like EGFR, Her2, VEGFR2, and CDK2, which are central to cancer cell proliferation. mdpi.com The inhibitory activity of these compounds is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) values in enzymatic assays. mdpi.com These studies demonstrate the utility of cell-based enzymatic assays in characterizing the mechanism of action for compounds derived from the broader pyrrolopyrimidine family.
A significant area of investigation for pyrrolopyrimidine-based compounds is their antiproliferative activity against various cancer cell lines. Numerous studies have demonstrated that derivatives of the core pyrrolopyrimidine scaffold exhibit potent cytotoxic effects across a range of human cancers. ekb.eg
For example, halogenated pyrrolo[3,2-d]pyrimidines have shown significant antiproliferative activity against murine leukemia (L1210), human T-cell leukemia (CEM), human cervix carcinoma (HeLa), and triple-negative breast cancer (MDA-MB-231) cell lines, with some derivatives exhibiting IC₅₀ values in the sub-micromolar range. nih.gov Similarly, other novel pyrrolopyrimidine derivatives have displayed potent cytotoxicity against lung cancer (A549), prostate cancer (PC3), and breast cancer (MCF-7) cells, with IC₅₀ values as low as 0.35 µM. nih.gov The antiproliferative efficacy often depends on the specific substitutions on the heterocyclic core. mdpi.com
The table below summarizes the antiproliferative activities of various pyrrolopyrimidine derivatives in different cancer cell lines.
| Compound Class | Cancer Cell Line | Activity (IC₅₀) |
| Pyrrolopyrimidine urea (B33335) derivative (4c) | Colon Cancer (HCT-116) | 0.14 µM |
| Pyrrolopyrimidine derivative (6b) | Lung Cancer (A549) | 0.35 µM |
| Pyrrolopyrimidine derivative (7a) | Lung Cancer (A549) | 1.04 µM |
| Pyrrolopyrimidine derivative | Breast Cancer (MCF-7) | 23.42 µM |
| Halogenated Pyrrolo[3,2-d]pyrimidines | Breast Cancer (MDA-MB-231) | Low to sub-micromolar |
| Pyrimidin-4-yl-1H-imidazol-2-yl derivative (7a) | Melanoma (A375P) | 0.62 µM |
| Pyrimidin-4-yl-1H-imidazol-2-yl derivative (7a) | Melanoma (WM3629) | 4.49 µM |
This table is for illustrative purposes and combines data from multiple studies on related pyrrolopyrimidine scaffolds. nih.govnih.govresearchgate.netnih.gov
These findings collectively establish that the pyrrolopyrimidine scaffold is a promising framework for the development of novel anticancer agents. nih.govresearchgate.net
Beyond inhibiting proliferation, a key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Derivatives of the pyrrolopyrimidine scaffold have been shown to trigger this process in cancer cells through various molecular pathways. mdpi.comnih.gov
Studies on halogenated pyrrolo[3,2-d]pyrimidines revealed that potent derivatives could robustly induce apoptosis in MDA-MB-231 breast cancer cells, which was often accompanied by cell cycle arrest at the G2/M phase. nih.gov Further mechanistic investigations into other pyrrolopyrimidine derivatives in A549 lung cancer cells have shown that they can initiate the intrinsic apoptotic pathway. nih.gov This is characterized by the activation of pro-apoptotic proteins like Bax and Bak, the deactivation of anti-apoptotic proteins such as Bcl-2, and the subsequent activation of executioner enzymes like caspase-3 and caspase-9. mdpi.comnih.gov
For instance, one potent pyrrolo[2,3-d]pyrimidine derivative, compound 5k, was found to increase the levels of caspase-3 and Bax by 6.9-fold and 2.6-fold respectively in HepG2 liver cancer cells, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.com Another study found that a pyrrolopyrimidine derivative induced apoptosis in MCF-7 cells, which was linked to an increase in reactive oxygen species (ROS). researchgate.netnih.govproquest.com This body of evidence indicates that compounds based on the pyrrolopyrimidine framework can effectively eliminate cancer cells by activating their endogenous cell death machinery.
Certain heterocyclic compounds containing the pyrrolopyrimidine or related scaffolds have been investigated for their antioxidant properties. Antioxidants are valuable as they can neutralize harmful free radicals and reduce oxidative stress, a process implicated in various diseases. nih.gov
A notable discovery in this area is the identification of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, a compound with a core structure very similar to this compound. This molecule was isolated from marine bacteria, including a novel Streptomyces species and a Bacillus species, and was shown to possess strong antioxidant activity. researchgate.net Its presence in extracts that exhibit significant radical scavenging capabilities suggests it is a key contributor to these protective effects. researchgate.net
While direct studies on the antioxidant properties of the this compound scaffold itself are less common, research on related structures like pyrido[2,3-d]pyrimidines has also shown potential. nih.gov Some of these derivatives have been found to be potent inhibitors of lipid peroxidation, a key process in oxidative cell damage. nih.gov Furthermore, a study on novel pyrrolopyrimidine derivatives synthesized for their anti-inflammatory potential also investigated their antioxidant capacity, indicating a scientific interest in the dual activities of this scaffold family. nih.gov The findings from the closely related pyrrolopyrazine natural product provide a strong rationale for exploring the antioxidant potential of the this compound scaffold. researchgate.netresearchgate.net
This compound as a Chemical Biology Tool and Probe
A chemical probe is a small molecule with high potency and selectivity for a specific biological target. Such molecules are invaluable tools in chemical biology for dissecting complex cellular processes and validating new drug targets. The pyrrolopyrimidine scaffold has proven to be a versatile starting point for the development of such precise chemical tools. nih.govsigmaaldrich.com
A compelling example is the discovery of a series of Pyrrolo[3,2-d]pyrimidin-4-one derivatives as highly potent and selective inhibitors of the P300/CBP-associated factor (PCAF) bromodomain. nih.gov Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are involved in regulating gene expression; their dysfunction is linked to cancer. One of the optimized compounds, (R,R)-36n, exhibited an IC₅₀ of just 7 nM for the PCAF bromodomain and showed high selectivity over a wide range of other bromodomains and protein kinases. nih.gov The authors of the study explicitly state that this compound represents a "versatile tool molecule to explore molecular mechanisms of PCAF BRD regulation." nih.gov
By using such a probe, researchers can selectively inhibit the function of the PCAF bromodomain in cellular and organismal models. This allows for the precise investigation of its role in gene transcription, cell signaling, and disease progression. The development of these potent and selective Pyrrolo[3,2-d]pyrimidin-4-one inhibitors demonstrates the utility of this scaffold in creating sophisticated chemical probes for fundamental biological research and drug discovery. nih.gov
Future Directions and Emerging Research Avenues for Octahydropyrrolo 1,2 a Pyrimidin 4 One Research
Development of Novel Synthetic Methodologies
The efficient and diverse synthesis of Octahydropyrrolo[1,2-a]pyrimidin-4-one derivatives is paramount to fully exploring their therapeutic potential. While traditional methods exist for constructing related pyrrolo[1,2-a]pyrimidine (B7980946) systems, future research is pivoting towards advanced, sustainable, and automated technologies to build and functionalize this saturated core. researchgate.netnih.gov
Flow Chemistry and Automated Synthesis Approaches
Continuous flow chemistry is set to revolutionize the synthesis of complex molecules like this compound. This technology offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and the potential for seamless multi-step syntheses without the need for isolating intermediates. mdpi.comscispace.com The application of flow chemistry to the synthesis of related heterocyclic scaffolds, such as pyrazolopyrimidinones, has already demonstrated significant reductions in reaction times and enabled large-scale production. researchgate.netmdpi.com
Future research will likely focus on developing robust flow protocols for the key cyclization and functionalization steps required to build the this compound core. Furthermore, the integration of automated synthesis platforms, which use pre-packaged reagent cartridges and robotic systems, could dramatically accelerate the generation of libraries of derivatives. chemrxiv.orgnih.gov These systems allow for rapid, iterative synthesis, enabling chemists to quickly explore structure-activity relationships (SAR) by systematically modifying the scaffold. chemrxiv.org
Table 1: Comparison of Batch vs. Future Flow/Automated Synthesis
| Parameter | Traditional Batch Synthesis | Projected Flow/Automated Synthesis |
|---|---|---|
| Reaction Time | Hours to days per step | Minutes to hours for multi-step sequences. researchgate.netmdpi.com |
| Scalability | Often requires re-optimization | Linear scalability by extending run time. scispace.com |
| Safety | Manual handling of potentially hazardous reagents | Contained systems reduce exposure. nih.gov |
| Library Generation | Slow, sequential process | Rapid, parallel, or iterative synthesis. chemrxiv.org |
| Reproducibility | Variable | High, due to precise parameter control. mdpi.com |
Photoredox Catalysis and Electrosynthesis for this compound Derivatives
Modern synthetic methods like photoredox catalysis and electrosynthesis offer green and powerful alternatives for forging complex chemical bonds under mild conditions. nih.gov These techniques utilize light or electricity to generate reactive intermediates, enabling transformations that are often difficult to achieve with conventional thermal methods.
Photoredox catalysis is particularly promising for the late-stage functionalization of the this compound scaffold. This method can activate otherwise inert C-H bonds, allowing for the direct attachment of new functional groups without the need for pre-functionalized starting materials. nih.gov Research into the photoredox-catalyzed functionalization of related nitrogen-containing heterocycles is already a burgeoning field, suggesting a high potential for its application to this specific scaffold. nih.gov
Electrosynthesis provides another sustainable pathway for creating pyrimidinone derivatives. researchgate.net By using electricity as a "reagent," chemists can avoid the use of stoichiometric chemical oxidants or reductants, leading to cleaner reaction profiles and less waste. researchgate.net The electrochemical synthesis of various pyrimidinone cores has been reported, indicating that developing electrosynthetic routes to the this compound ring system is a viable and attractive future research direction.
Integration of Artificial Intelligence and Machine Learning in Scaffold Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery from a process of serendipity and incremental optimization into one of directed, predictive design. nih.govmdpi.com For a scaffold like this compound, these computational tools offer the ability to navigate its vast potential chemical space with unprecedented speed and accuracy.
Predictive Modeling for De Novo this compound Ligand Design
De novo drug design involves using AI algorithms to generate entirely new molecular structures with desired properties. nih.govnih.gov Generative models, such as generative adversarial networks (GANs) and transformers, can be trained on existing chemical data to "learn" the rules of chemical structure and bonding. nih.govarxiv.org
For the this compound scaffold, future research will involve using these models to design novel derivatives tailored to specific biological targets. For instance, a deep generative model has already been successfully applied to design novel pyrrolo[2,3-d]pyrimidine derivatives as selective kinase inhibitors. nih.govresearchgate.net A similar approach could be used to generate new ligands based on the this compound core, optimizing for properties like binding affinity, selectivity, and drug-likeness from the outset. chemrxiv.org
High-Throughput Virtual Screening and Library Generation
High-throughput virtual screening (HTVS) allows for the rapid computational assessment of massive chemical libraries against a biological target. mdpi.comnih.gov Instead of physically synthesizing and testing millions of compounds, HTVS can prioritize a smaller, more promising set of molecules for synthesis. schrodinger.com The increasing availability of ultra-large virtual libraries, containing billions of make-on-demand compounds, makes HTVS an essential tool. chemrxiv.org
Table 2: AI/ML Approaches in Drug Discovery for Pyrrolopyrimidine-like Scaffolds
| AI/ML Technique | Application | Potential Impact on this compound Research |
|---|---|---|
| Generative Models (e.g., SyntaLinker) | De novo design of novel pyrrolo[2,3-d]pyrimidine kinase inhibitors. nih.govresearchgate.net | Creation of novel, optimized ligands for specific targets, improving potency and selectivity. |
| High-Throughput Virtual Screening (HTVS) | Screening of large databases to find selective inhibitors for targets like FGFR3. nih.gov | Rapid identification of hit compounds from virtual libraries, reducing time and cost of hit discovery. nih.gov |
| Predictive Modeling (QSAR) | Predicting compound affinity and toxicity for newly designed molecules. chemrxiv.org | Early-stage filtering of candidates to prioritize those with favorable drug-like properties. |
| Active Learning Glide | Efficiently screens ultra-large libraries by iteratively learning from docking results. schrodinger.com | Dramatically improves hit rates and accelerates the discovery of high-quality drug candidates. |
Discovery of Underexplored Pharmacological Targets
The pyrrolo[2,3-d]pyrimidine scaffold, an isomer of the target compound's core, is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to multiple biological targets, particularly protein kinases. nih.govmdpi.comnih.gov Derivatives have been developed as inhibitors of EGFR, CSF1R, and other kinases for cancer therapy. mdpi.comnih.gov However, the therapeutic potential of the saturated this compound system remains largely untapped.
Future research will focus on screening this specific scaffold against a broader range of biological targets to uncover novel therapeutic applications. The unique three-dimensional arrangement of substituents on the saturated rings could enable selective interactions with targets that are challenging for flatter, aromatic molecules.
Potential areas of exploration include:
Protein-protein interaction (PPI) inhibitors: The defined spatial orientation of functional groups on the scaffold could be ideal for disrupting the large, complex surfaces involved in PPIs.
Epigenetic targets: Enzymes like histone methyltransferases or demethylases, which have complex binding sites, could be novel targets.
Central Nervous System (CNS) targets: The scaffold's properties may be amenable to designing ligands for G-protein coupled receptors (GPCRs) or ion channels involved in neurological disorders. A patented compound with a related schrodinger.commdpi.com-bicyclic heterocycle has already shown CNS activity.
The discovery of new pharmacological activities will be driven by both phenotypic screening, where compounds are tested for their effect on cells or organisms without a preconceived target, and target-based screening of diverse enzyme and receptor families.
Phenotypic Screening for Novel Target Identification
Phenotypic screening has re-emerged as a powerful strategy in drug discovery, enabling the identification of molecules that induce a desired change in a biological system without prior knowledge of the specific molecular target. technologynetworks.comtandfonline.com This approach is particularly valuable for identifying first-in-class therapeutics and for investigating complex diseases where the underlying molecular pathology is not fully understood. pfizer.com For a compound like this compound, whose biological activity is not yet extensively characterized, phenotypic screening offers an unbiased method to uncover its potential therapeutic applications.
A key advantage of phenotypic screening is its ability to discover compounds that work through novel mechanisms of action. tandfonline.compfizer.com Once a "hit" compound that elicits a desirable phenotype is identified, subsequent studies would focus on elucidating its molecular target, a process known as target deconvolution.
Table 1: Hypothetical Phenotypic Screening Campaign for this compound Derivatives
| Assay Type | Disease Model | Phenotypic Readout | Potential Therapeutic Area | Exemplary Derivative |
| High-Content Imaging | 3D Spheroids of Pancreatic Cancer Cells | Inhibition of cancer cell invasion and proliferation | Oncology | OHP-1 |
| Fluorescent Reporter Assay | Neuronal cells expressing amyloid-beta | Reduction in amyloid-beta aggregation | Neurodegenerative Diseases | OHP-2 |
| Co-culture Assay | Macrophages and T-cells | Modulation of cytokine secretion (e.g., IL-6, TNF-alpha) | Inflammation/Immunology | OHP-3 |
| Automated Microscopy | C. elegans model of metabolic disease | Restoration of normal lipid storage | Metabolic Disorders | OHP-4 |
Proteomics-Based Target Deconvolution
Following the identification of a bioactive this compound derivative through phenotypic screening, the critical next step is to identify its molecular target(s) to understand its mechanism of action. nih.gov Chemical proteomics offers a suite of powerful techniques for this purpose. europeanreview.org These methods aim to identify the direct protein binding partners of a small molecule within a complex biological sample, such as a cell lysate or even in living cells. researchgate.net
Several proteomics-based strategies could be employed for the target deconvolution of an active this compound derivative:
Affinity-Based Methods : This approach involves chemically modifying the compound to incorporate a reactive group for immobilization onto a solid support, such as beads. tandfonline.com The immobilized compound is then used as "bait" to capture its binding partners from a cell lysate. The captured proteins are subsequently identified by mass spectrometry. acs.org
Photoaffinity Labeling (PAL) : In this technique, the compound is derivatized with a photoreactive group and a tag for enrichment. researchgate.net When introduced to cells or cell lysates and exposed to UV light, the photoreactive group forms a covalent bond with the target protein. The tagged proteins can then be isolated and identified. researchgate.net
Cellular Thermal Shift Assay (CETSA) : CETSA is based on the principle that the binding of a small molecule to its target protein can alter the protein's thermal stability. nih.gov By heating cells or lysates treated with the compound to various temperatures and quantifying the amount of soluble protein remaining, it is possible to identify proteins that are stabilized by the compound's binding. europeanreview.org
The choice of method would depend on the specific properties of the hit compound, such as its binding affinity and the nature of its interaction with the target. nih.gov Often, a combination of these techniques provides the most comprehensive and reliable identification of the molecular target. europeanreview.org
Table 2: Comparison of Potential Proteomics-Based Target Deconvolution Strategies
| Technique | Principle | Advantages | Potential Challenges |
| Affinity Chromatography | Immobilized compound captures binding partners from lysate. tandfonline.com | Relatively straightforward, widely used. | Immobilization may alter binding; risk of non-specific binders. acs.org |
| Photoaffinity Labeling (PAL) | Photoreactive derivative forms covalent bond with target upon UV exposure. researchgate.net | Can be used in living cells, captures direct interactions. | Synthesis of probes can be complex; potential for off-target labeling. researchgate.net |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. nih.gov | No chemical modification of the compound is required; applicable in vivo. | Not suitable for all targets; requires sensitive detection methods. |
Advancements in Molecular Imaging Probes Based on this compound
Molecular imaging is a rapidly advancing field that enables the visualization, characterization, and quantification of biological processes at the molecular and cellular levels in living organisms. nih.govresearchgate.net The development of novel imaging probes, which are molecules that can selectively bind to a biological target and carry an imaging agent, is crucial for the progress of this field. nih.gov Given the structural attributes of heterocyclic scaffolds like pyrrolopyrimidine, the this compound core could serve as a foundation for the design of new molecular imaging probes. ekb.eg
Should a derivative of this compound be found to bind with high affinity and selectivity to a disease-relevant target, such as a specific enzyme or receptor, it could be chemically modified to create an imaging probe. This would typically involve conjugating the compound to a signaling moiety, such as:
A positron-emitting radionuclide (e.g., Fluorine-18) for Positron Emission Tomography (PET) imaging. PET is a highly sensitive imaging modality used extensively in clinical oncology and neuroscience. nih.gov
A fluorescent dye for optical imaging, which is a powerful tool for preclinical research and has applications in image-guided surgery. researchgate.net
The development of such probes would facilitate non-invasive studies of the target's distribution and expression in preclinical models of disease, and could potentially be translated into diagnostic tools for human use. nih.gov For example, if a derivative is found to inhibit a kinase involved in tumor progression, a corresponding PET probe could be used to assess tumor burden and response to therapy. The pyrrolopyrimidine scaffold has been successfully utilized in developing inhibitors for various kinases, highlighting the potential of this chemical class in generating targeted agents. mdpi.commdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
